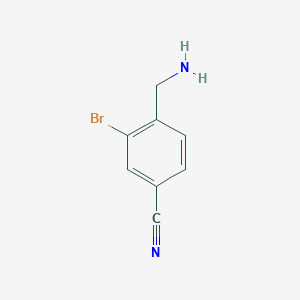

4-(Aminomethyl)-3-bromobenzonitrile

Description

Significance of Aryl Halides in Modern Organic Synthesis

Aryl halides are a class of organic compounds in which a halogen atom is directly bonded to an aromatic ring. cymitquimica.com They are of paramount importance in modern organic synthesis, primarily serving as versatile building blocks for the formation of carbon-carbon and carbon-heteroatom bonds. The carbon-halogen bond in aryl halides, particularly aryl bromides and iodides, is readily activated by transition metal catalysts, most notably palladium complexes. This reactivity is the cornerstone of numerous cross-coupling reactions, including the Suzuki, Heck, Stille, and Buchwald-Hartwig amination reactions. nih.govmdpi.com These reactions are fundamental in the construction of biaryl systems, which are common motifs in pharmaceuticals, agrochemicals, and materials science. researchgate.net

The reactivity of aryl halides can be tuned by the nature of the halogen atom, with the general trend being I > Br > Cl > F. mdpi.com Aryl bromides, such as the bromo-substituent in 4-(aminomethyl)-3-bromobenzonitrile, offer a good balance of reactivity and stability, making them ideal substrates for a wide range of transformations. The bromine atom can also be converted into an organometallic reagent, such as an aryllithium or Grignard reagent, further expanding its synthetic utility.

Role of Benzonitrile (B105546) Derivatives as Versatile Building Blocks

Benzonitrile derivatives, characterized by a cyano (-C≡N) group attached to a benzene (B151609) ring, are another class of indispensable building blocks in organic synthesis. The nitrile group is a versatile functional group that can undergo a wide range of chemical transformations. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This versatility allows for the introduction of various functionalities into a molecule at a late stage of a synthetic sequence.

Furthermore, the nitrile group is a key component in the synthesis of numerous heterocyclic compounds. For instance, it can participate in cycloaddition reactions and condensations with other functional groups to form nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. The benzonitrile moiety in this compound provides a synthetic handle that complements the reactivity of the aryl bromide and aminomethyl groups, allowing for a multi-faceted approach to molecular construction.

Importance of Aminomethyl Functionality in Chemical Transformations

The aminomethyl group (-CH₂NH₂) is a primary amine attached to a methylene (B1212753) bridge. This functional group is of great significance in medicinal chemistry and drug discovery due to its ability to participate in hydrogen bonding and its basic nature, which can be crucial for molecular recognition and binding to biological targets. The primary amine of the aminomethyl group can be readily acylated, alkylated, or used in the formation of imines and other nitrogen-containing functionalities.

In the context of this compound, the aminomethyl group introduces a nucleophilic center that can be selectively functionalized. This allows for the attachment of various side chains and building blocks, providing a straightforward route to a library of derivatives with diverse structures and properties. The presence of this group is particularly valuable in the synthesis of kinase inhibitors and other biologically active compounds where a basic nitrogen atom is often a key pharmacophoric feature. nih.gov

Contextualizing this compound as a Strategic Synthetic Intermediate

This compound stands as a strategically important intermediate due to the orthogonal reactivity of its three functional groups. The term "orthogonal" implies that each functional group can be reacted selectively without affecting the others, allowing for a stepwise and controlled construction of complex molecules.

A plausible synthetic strategy could involve the following sequence:

Palladium-catalyzed cross-coupling at the bromo position to introduce a new aryl or alkyl group.

Functionalization of the aminomethyl group through acylation, alkylation, or other amine-specific reactions.

Transformation of the nitrile group via hydrolysis, reduction, or cycloaddition to introduce further diversity.

This controlled, stepwise functionalization makes this compound a highly valuable tool for combinatorial chemistry and the synthesis of targeted molecular libraries for drug discovery and materials science. Its utility is exemplified in patents for the synthesis of complex heterocyclic systems, including those with potential therapeutic applications.

Below are tables detailing the physicochemical properties of this compound and a related compound, 4-Amino-3-bromobenzonitrile (B1270737), for comparison.

Table 1: Physicochemical Properties of this compound cymitquimica.comnih.gov

| Property | Value |

| CAS Number | 1261568-80-2 |

| Molecular Formula | C₈H₇BrN₂ |

| Molecular Weight | 211.06 g/mol |

| Appearance | Solid |

| Purity | 98% |

| InChI | 1S/C8H7BrN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,5,11H2 |

| InChIKey | CEZMTUWRWQVSGS-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C#N)Br)CN |

Table 2: Physicochemical Properties of 4-Amino-3-bromobenzonitrile nih.govsigmaaldrich.comcymitquimica.com

| Property | Value |

| CAS Number | 50397-74-5 |

| Molecular Formula | C₇H₅BrN₂ |

| Molecular Weight | 197.03 g/mol |

| Appearance | Solid |

| Melting Point | 106-110 °C |

| Boiling Point | 300.3±27.0 °C (Predicted) |

| Density | 1.648 g/cm³ (Estimate) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-3-bromobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZMTUWRWQVSGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Retrosynthetic Analysis of 4 Aminomethyl 3 Bromobenzonitrile

Key Disconnections and Target Functionalities

The primary functional groups in the target molecule are the aminomethyl group (-CH₂NH₂), the nitrile group (-CN), and the bromine atom (-Br) attached to the aromatic ring. The retrosynthetic strategy hinges on disconnecting the bonds associated with these functionalities.

Two principal disconnection approaches can be considered:

C-N Bond Disconnection: This is a common and logical starting point for the retrosynthesis of benzylamines. youtube.com The disconnection of the carbon-nitrogen bond in the aminomethyl group leads to a benzyl (B1604629) halide or a benzaldehyde (B42025) precursor. This strategy simplifies the molecule by removing a key functional group in a single step.

Aromatic C-Br and C-CN Disconnections/Functional Group Interconversion (FGI): This approach focuses on the introduction of the substituents on the aromatic ring. It involves either the direct disconnection of the C-Br or C-CN bonds or, more commonly, their formation from other functional groups through FGI. youtube.com For instance, the nitrile group can be introduced via a Sandmeyer reaction from an amino group, and the bromine can be introduced through electrophilic aromatic substitution. The order of these transformations is critical and is governed by the directing effects of the substituents already present on the ring. fiveable.me

Considering the ortho-para directing nature of the aminomethyl group (or its precursors like a methyl group) and the meta-directing nature of the nitrile group, the sequence of substituent introduction is a key strategic consideration.

Precursor Identification and Synthetic Accessibility

Based on the key disconnections, several potential precursors for the synthesis of 4-(aminomethyl)-3-bromobenzonitrile can be identified. The feasibility of a synthetic route is heavily dependent on the availability and ease of synthesis of these precursors.

A plausible retrosynthetic pathway involves starting from a substituted toluene (B28343) derivative. This approach leverages the relative ease of functionalizing the methyl group. A key precursor in this pathway is 3-bromo-4-methylbenzonitrile (B1282943) .

| Precursor | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 3-Bromo-4-methylbenzonitrile | 16371-47-6 | C₈H₆BrN | 196.05 |

The synthesis of 3-bromo-4-methylbenzonitrile can be achieved from 3-bromo-4-methylaniline via a Sandmeyer reaction, which involves diazotization of the amino group followed by treatment with a cyanide salt. The synthesis of 2-bromo-4-methylbenzonitrile (B184184) from 3-bromo-4-aminotoluene has been reported, demonstrating the viability of this transformation.

An alternative strategy would involve the bromination of 4-methylbenzonitrile . However, this reaction would likely yield a mixture of products due to the directing effects of the methyl and cyano groups.

Once 3-bromo-4-methylbenzonitrile is obtained, the synthesis of the target molecule requires the functionalization of the methyl group. This can be achieved through a two-step process:

Benzylic Bromination: The methyl group can be converted to a bromomethyl group (-CH₂Br) using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. This would yield 3-bromo-4-(bromomethyl)benzonitrile .

Amination: The resulting benzyl bromide can then be converted to the desired aminomethyl group by reaction with ammonia (B1221849) or a suitable nitrogen nucleophile.

Another potential precursor is 4-amino-3-bromobenzonitrile (B1270737) . nih.govopenochem.orgresearchgate.net

| Precursor | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-Amino-3-bromobenzonitrile | 50397-74-5 | C₇H₅BrN₂ | 197.03 |

This precursor already contains the bromine and nitrile functionalities in the correct positions. The synthesis would then require the conversion of the amino group to an aminomethyl group. This is a more complex transformation and is generally less synthetically straightforward than the functionalization of a methyl group.

The commercial availability of these key precursors is a critical factor in selecting a synthetic route. A search of chemical supplier databases indicates that both 3-bromo-4-methylbenzonitrile and 4-amino-3-bromobenzonitrile are available commercially, which enhances the practicality of these proposed synthetic pathways.

Iii. Synthetic Methodologies for 4 Aminomethyl 3 Bromobenzonitrile

Reduction Strategies for the Nitrile Moiety

A common pathway to primary amines is through the reduction of nitriles. In the context of synthesizing 4-(aminomethyl)-3-bromobenzonitrile, this approach would commence with a starting material that already possesses the bromo and cyano groups in the desired 1,2,4-substitution pattern, such as 3-bromo-4-cyanobenzaldehyde or a related structure. The core transformation is the conversion of the nitrile group (–C≡N) into an aminomethyl group (–CH₂NH₂).

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely utilized industrial and laboratory method for the reduction of nitriles to primary amines. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. youtube.com

Research Findings: The choice of catalyst is critical for the efficiency and selectivity of the reduction. Common catalysts include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on materials like carbon (C) or alumina (B75360) (Al₂O₃). libretexts.org The reaction is typically carried out in a solvent such as ethanol (B145695), methanol, or tetrahydrofuran (B95107) (THF) under a pressurized atmosphere of hydrogen. For instance, the catalytic hydrogenation of benzonitrile (B105546) to benzylamine (B48309) can be achieved using a cobalt-based catalyst in isopropanol (B130326) at elevated temperature and pressure. youtube.com In the reduction of 3-phenylpropionitrile, a related nitrile, a Pd/C catalyst was used in a biphasic solvent system with an acidic additive to promote the formation of the primary amine. libretexts.org

The reaction proceeds via the adsorption of both the nitrile and hydrogen onto the catalyst surface. libretexts.org This facilitates the stepwise addition of hydrogen atoms to the carbon-nitrogen triple bond, typically resulting in a syn-addition. libretexts.org

Table 1: Catalysts and Conditions for Nitrile Hydrogenation

| Catalyst | Support | Typical Solvents | Temperature (°C) | Pressure (bar) | Selectivity for Primary Amine |

| Palladium (Pd) | Carbon (C) | Ethanol, Methanol | 25-100 | 1-50 | Good to Excellent |

| Platinum (Pt) | Oxide (PtO₂) | Acetic Acid, Ethanol | 20-80 | 1-40 | High |

| Raney Nickel (Ni) | - | Ethanol, Ammonia (B1221849) | 50-150 | 20-100 | Moderate to Good |

| Rhodium (Rh) | Alumina (Al₂O₃) | Ethanol | 25-100 | 10-60 | High |

| Cobalt (Co) | MgO | Isopropanol/Water | 100-150 | 40-60 | Good |

Metal Hydride Reductions

Metal hydrides are powerful reducing agents capable of converting nitriles to primary amines. Lithium aluminum hydride (LiAlH₄) is the most common and reactive reagent for this transformation.

Research Findings: The reduction of a nitrile with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile group. This initial addition forms an intermediate imine salt, which is then further reduced by a second hydride transfer to yield a diamidoaluminate complex. Subsequent aqueous workup hydrolyzes this complex to afford the primary amine. The reaction is typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) due to the high reactivity of LiAlH₄ with protic solvents.

Table 2: Comparison of Metal Hydride Reagents for Nitrile Reduction

| Reagent | Formula | Typical Solvents | Reactivity with Nitriles | Chemoselectivity Profile |

| Lithium Aluminum Hydride | LiAlH₄ | THF, Diethyl Ether | High | Reduces most polar multiple bonds |

| Sodium Borohydride (B1222165) | NaBH₄ | Alcohols, Water | Very Low/Unreactive | Reduces aldehydes and ketones |

| Diisobutylaluminum Hydride | (i-Bu)₂AlH | Toluene (B28343), Hexane | Moderate | Can be controlled to yield aldehydes |

Chemo- and Regioselectivity Considerations

When reducing a multifunctional molecule like a bromo-substituted benzonitrile, the selectivity of the reduction is of paramount importance.

Chemoselectivity : The primary challenge is to reduce the nitrile group without affecting the aryl-bromide bond. Catalytic hydrogenation is generally chemoselective for the reduction of nitriles over aryl halides, especially with palladium-based catalysts under controlled conditions. However, prolonged reaction times or more aggressive catalysts (like Raney Nickel at high temperatures) can lead to hydrodebromination. Metal hydride reduction with LiAlH₄ is also typically compatible with aryl bromides. The key is to select a reagent that selectively targets the nitrile. nih.gov For instance, sodium borohydride is not reactive enough to reduce nitriles but would reduce an aldehyde group, demonstrating the principle of chemoselective reagents. nih.gov

Regioselectivity : In the context of reducing a pre-formed 3-bromo-4-cyanobenzonitrile derivative, the regiochemistry is already established by the starting material. The reduction of the nitrile at position 4 will invariably lead to the 4-(aminomethyl) group. Therefore, the main regiochemical challenge lies in the initial synthesis of the substituted benzonitrile itself.

Bromination Routes on Benzonitrile Scaffolds

An alternative synthetic strategy involves the introduction of the bromine atom onto a pre-existing 4-(aminomethyl)benzonitrile (B84873) framework. This approach hinges on the principles of electrophilic aromatic substitution or directed metalation, where the directing effects of the substituents on the ring guide the position of bromination.

Electrophilic Aromatic Substitution for Bromine Introduction

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. pressbooks.pub The success of this strategy depends on the directing effects of the groups already present on the benzene (B151609) ring.

Research Findings: In the case of 4-(aminomethyl)benzonitrile, the ring is substituted with an activating ortho-, para-directing aminomethyl group (or a protected form) and a deactivating meta-directing cyano group. The desired position for bromination is at C-3, which is ortho to the activating group and meta to the deactivating group. This alignment of directing effects should favor the formation of the desired product.

However, the aminomethyl group is highly reactive towards electrophiles and can be protonated or oxidized, which would deactivate the ring or lead to side products. Therefore, protection of the amino group, for example as an acetamide (B32628) or a carbamate, is essential before carrying out the bromination.

Common brominating agents include molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃), or N-bromosuccinimide (NBS), which is a milder source of electrophilic bromine. The reaction with NBS is often carried out in a polar solvent like acetonitrile.

Table 3: Reagents for Electrophilic Aromatic Bromination

| Reagent(s) | Electrophile Source | Typical Conditions | Substrate Suitability |

| Br₂ / FeBr₃ | "Br⁺" (polarized Br₂) | Non-polar solvent (e.g., CH₂Cl₂, CCl₄), 0°C to RT | Activated and moderately deactivated rings |

| N-Bromosuccinimide (NBS) | "Br⁺" | Acetonitrile, DMF, or CCl₄, often with an acid catalyst | Activated rings, provides lower Br₂ concentration |

| Pyridinium Tribromide | Br₂ | Acetic acid, CH₂Cl₂ | Mild bromination of activated systems |

| Br₂ / Acetic Acid | Br₂ | Acetic acid, RT to reflux | Phenols, anilines, and other highly activated rings |

Directed Ortho-Metalation and Halogenation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. libretexts.org It relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. libretexts.org

Research Findings: For the synthesis of this compound, the aminomethyl group would first need to be protected with a suitable DMG. Common DMGs for this purpose include amides (e.g., pivaloyl) or carbamates (e.g., Boc). The protected substrate would then be treated with a strong base, typically an alkyllithium such as n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. libretexts.org This generates a lithiated species specifically at the position ortho to the DMG. This aryllithium intermediate can then be quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to introduce the bromine atom at the desired position. A study on the metalation of substituted bromobenzenes demonstrated that a bromo group itself can act as a directing group, influencing the position of further substitution. This highlights the intricate interplay of directing effects in such reactions.

Table 4: General Scheme for Directed Ortho-Metalation and Bromination

| Step | Action | Typical Reagents | Purpose |

| 1 | Protection | Piv-Cl, Boc₂O | Introduce a Directed Metalation Group (DMG) |

| 2 | Metalation | n-BuLi, s-BuLi / TMEDA | Regioselective deprotonation ortho to the DMG |

| 3 | Bromination | Br₂, C₂Br₂F₄ | Quench the aryllithium with an electrophilic bromine source |

| 4 | Deprotection | Acid or base hydrolysis | Remove the DMG to reveal the free amine |

Introduction of the Aminomethyl Group

The introduction of the aminomethyl (-CH₂NH₂) moiety is a critical step in the synthesis of this compound. This can be achieved through various chemical transformations, each with its own set of advantages and limitations.

A common and effective method for synthesizing primary amines is through the conversion of halomethyl precursors. This typically involves the use of a nitrogen nucleophile to displace the halide. The Gabriel synthesis is a classic and widely used method for this transformation, preventing the common issue of over-alkylation that can occur with direct amination. masterorganicchemistry.comscielo.org.mx

The synthesis would proceed via a two-step sequence starting from a 4-(halomethyl)-3-bromobenzonitrile precursor, such as 4-(bromomethyl)-3-bromobenzonitrile.

Step 1: N-Alkylation of Phthalimide (B116566)

In the first step, the halomethyl precursor is reacted with potassium phthalimide. The phthalimide anion acts as a surrogate for ammonia, with the nitrogen atom being rendered non-nucleophilic after the initial alkylation due to the presence of the two adjacent carbonyl groups. masterorganicchemistry.comscielo.org.mx This prevents further reaction with the alkyl halide.

Step 2: Hydrazinolysis or Hydrolysis

The second step involves the cleavage of the N-alkylphthalimide to release the desired primary amine. This is commonly achieved by reaction with hydrazine (B178648) (NH₂NH₂) in a process known as the Ing-Manske procedure. mdpi.com Alternatively, acidic or basic hydrolysis can be employed to yield the primary amine and phthalic acid or its salt. nih.gov

| Method | Reagents | General Conditions | Notes |

| Gabriel Synthesis | 1. Potassium Phthalimide 2. Hydrazine hydrate, acid, or base | 1. Reaction with alkyl halide in a suitable solvent (e.g., DMF). 2. Cleavage of the phthalimide group. | A reliable method for the synthesis of primary amines, avoiding over-alkylation. masterorganicchemistry.comscielo.org.mxmdpi.com |

Table 1: General Parameters for the Gabriel Synthesis.

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. frontiersin.orgresearchgate.net In the context of synthesizing this compound, this would involve the reaction of a 3-bromo-4-formylbenzonitrile (B113230) precursor with an ammonia source, followed by the in-situ reduction of the resulting imine.

The reaction proceeds by the initial formation of a hemiaminal, which then dehydrates to form an imine. The imine is subsequently reduced to the desired primary amine. A variety of reducing agents can be employed for this transformation.

| Reducing Agent | Typical Reaction Conditions | Key Features |

| Sodium Borohydride (NaBH₄) | Methanol or other protic solvents, often at room temperature. | A common and relatively mild reducing agent. researchgate.netscispace.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Acidic pH (around 6-7) to favor iminium ion formation and reduction. | More selective than NaBH₄ for reducing imines in the presence of carbonyl groups. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Often used in aprotic solvents like dichloromethane (B109758) or dichloroethane. | A mild and selective reagent, particularly effective for reductive aminations. masterorganicchemistry.com |

| Catalytic Hydrogenation (e.g., H₂/Pd, H₂/Ni) | Hydrogen gas with a metal catalyst, often under pressure. | Can be a very clean method, but may require specialized equipment. frontiersin.org |

Table 2: Common Reducing Agents for Reductive Amination.

A one-pot reductive amination of aldehydes and ketones with sodium borohydride has been developed using a recyclable iron-based Lewis catalyst, which promotes imine formation in an environmentally friendly solvent like cyclopentyl methyl ether. researchgate.net

An alternative approach involves the direct reduction of the nitrile group of a suitable precursor, such as 3-bromo-4-cyanobenzonitrile itself, to the aminomethyl group. This transformation requires potent reducing agents or catalytic hydrogenation.

Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles to primary amines. bme.hu Various catalysts can be employed, with Raney nickel and palladium on carbon being common choices. researchgate.netresearchgate.net The reaction conditions, including pressure, temperature, and solvent, can significantly influence the selectivity and yield of the primary amine, with the potential for secondary and tertiary amine formation as byproducts. bme.hu

Non-catalytic methods using hydride-donating reagents are also effective. For instance, ammonia borane (B79455) has been reported to reduce a wide range of nitriles to primary amines under thermal conditions without the need for a catalyst, offering an environmentally benign option with hydrogen and ammonia as byproducts. acs.orgorganic-chemistry.org Another method involves the use of titanium tetrachloride to activate the nitrile, followed by reduction with ammonia borane at room temperature. mdpi.com

| Method | Reagents/Catalyst | General Conditions | Notes |

| Catalytic Hydrogenation | H₂ with Raney Nickel, Pd/C, or other transition metal catalysts. | Typically requires elevated pressure and temperature. | Selectivity towards the primary amine can be a challenge. bme.huresearchgate.netresearchgate.net |

| Ammonia Borane | Ammonia borane (NH₃BH₃) | Thermal conditions, often without a catalyst. | An environmentally friendly option. acs.orgorganic-chemistry.org |

| Titanium Tetrachloride/Ammonia Borane | TiCl₄, NH₃BH₃ | Room temperature in a solvent like diethyl ether. | A mild and efficient method. mdpi.com |

Table 3: Methods for the Reduction of Nitriles to Primary Amines.

Multi-Step Synthesis Pathways from Simpler Precursors

The synthesis of this compound can also be accomplished through multi-step pathways starting from more readily available and simpler precursors. One plausible route begins with 3-bromo-4-methylbenzonitrile (B1282943). This pathway would involve the following key transformations:

Benzylic Bromination: The methyl group of 3-bromo-4-methylbenzonitrile can be selectively brominated using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction would yield 4-(bromomethyl)-3-bromobenzonitrile.

Introduction of the Amino Group: The resulting 4-(bromomethyl)-3-bromobenzonitrile can then be converted to the final product using one of the methods described in section 3.3.1, such as the Gabriel synthesis.

Another potential starting material is p-toluidine (B81030). A synthetic sequence could involve:

Acetylation: Protection of the amino group of p-toluidine as an acetamide.

Bromination: Introduction of the bromine atom at the position ortho to the amino group. A procedure for the synthesis of 3-bromo-4-acetaminotoluene from p-acetotoluide has been described. orgsyn.org

Hydrolysis: Deprotection of the acetamide to yield 3-bromo-4-aminotoluene. orgsyn.org

Sandmeyer Reaction: Conversion of the amino group to a nitrile group via diazotization followed by reaction with a cyanide salt (e.g., CuCN).

Functionalization of the Methyl Group: Conversion of the methyl group to an aminomethyl group as described previously.

Novel and Green Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of benzylamines and the reduction of nitriles. frontiersin.orgnih.govrsc.org

Greener Reductive Amination:

Catalytic Transfer Hydrogenation: The use of formic acid or its salts as a hydrogen source in the presence of a transition metal catalyst provides a safer and more convenient alternative to using hydrogen gas. nih.gov

Use of Green Catalysts and Solvents: Thiamine hydrochloride (Vitamin B1) has been reported as a green, recyclable, and inexpensive catalyst for the reductive amination of aldehydes under solvent-free conditions. tandfonline.com The use of water as a solvent and iron-based catalysts also represents a greener approach. researchgate.net

Environmentally Friendly Nitrile Reduction:

Catalyst-Free Reduction with Ammonia Borane: As mentioned earlier, the thermal decomposition of ammonia borane for nitrile reduction is an environmentally benign process. acs.orgorganic-chemistry.org

Transition Metal-Catalyzed Hydrogenation: While often requiring high pressure, catalytic hydrogenation is an atom-economical process. researchgate.netresearchgate.net Research is ongoing to develop more active catalysts that can operate under milder conditions. researchgate.net

Iv. Reactivity and Reaction Mechanisms of 4 Aminomethyl 3 Bromobenzonitrile

Reactivity of the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is a key site for reactivity, participating in addition and cycloaddition reactions, as well as hydrolysis to other functional groups. The electron-withdrawing nature of the nitrile can also influence the reactivity of the aromatic ring.

The nitrile group is susceptible to attack by strong nucleophiles, such as Grignard reagents or organolithium compounds. This reaction proceeds via nucleophilic addition to the electrophilic carbon of the C≡N triple bond, forming an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. For instance, the reaction of 4-(aminomethyl)-3-bromobenzonitrile with a Grignard reagent (R-MgX) would, after an acidic workup, produce the corresponding ketone. The general mechanism involves the nucleophile attacking the carbon of the nitrile, followed by protonation of the resulting intermediate during workup. youtube.com

The presence of an adjacent carbonyl group or other electronegative atoms can enhance the rate of nucleophilic addition. youtube.com While specific studies on this compound are not prevalent, the principles of nucleophilic addition to aromatic nitriles are well-established. youtube.com

The nitrile group can act as a dipolarophile in cycloaddition reactions, most notably in the formation of heterocyclic rings. researchgate.net

A significant reaction of the nitrile moiety is its conversion to a tetrazole ring through a [3+2] cycloaddition with an azide (B81097). nih.govuchicago.edu This transformation is valuable in medicinal chemistry as the tetrazole group is often used as a bioisostere for a carboxylic acid. beilstein-journals.org The reaction is typically carried out by treating the nitrile with an azide source, such as sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium (B1175870) salt like ammonium chloride in a polar aprotic solvent like dimethylformamide (DMF). chalcogen.ro The use of hydrazoic acid (HN₃) is also possible but often avoided due to its toxicity and explosive nature. chalcogen.ro

The process involves the 1,3-dipolar cycloaddition of the azide ion to the nitrile's carbon-nitrogen triple bond. nih.gov Electron-withdrawing groups on the nitrile can facilitate this reaction. nih.gov The resulting 5-(2-bromo-4-(aminomethyl)phenyl)-1H-tetrazole is a key intermediate in the synthesis of various pharmacologically active compounds, including angiotensin II inhibitors. google.com

Table 1: Reagents for Tetrazole Formation from Nitriles

| Reagent | Role | Common Conditions |

|---|---|---|

| Sodium Azide (NaN₃) | Azide Source | Used with a proton source or Lewis acid. |

| Ammonium Chloride (NH₄Cl) | In situ generation of HN₃ | Solvent: DMF; elevated temperature. chalcogen.ro |

| Zinc Chloride (ZnCl₂) | Lewis Acid Catalyst | Activates the nitrile group towards addition. |

The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide.

Formation of Carboxylic Acid : Complete hydrolysis, typically achieved by heating with a strong acid (e.g., H₂SO₄, HCl) or a strong base (e.g., NaOH), converts the nitrile group into a carboxylic acid. In the case of this compound, this reaction would yield 4-(aminomethyl)-3-bromobenzoic acid . This transformation is a standard method for introducing a carboxylic acid moiety onto an aromatic ring. nih.gov

Formation of Amide : Partial hydrolysis of the nitrile can be achieved under more controlled conditions, often using acid or base with a limited amount of water, or with specific catalysts. This reaction stops at the amide stage, producing 4-(aminomethyl)-3-bromobenzamide . Amides can also be formed from carboxylic acids through coupling reactions with amines, often facilitated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). thermofisher.com

Table 2: Hydrolysis Products of this compound

| Product | Reagents/Conditions | Functional Group Transformation |

|---|---|---|

| 4-(aminomethyl)-3-bromobenzoic acid | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH), heat | -C≡N → -COOH |

Cycloaddition Reactions Involving the Nitrile

Reactivity of the Primary Aminomethyl Group

The primary aminomethyl group (-CH₂NH₂) is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This makes it reactive towards a variety of electrophiles.

Acylation : The primary amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form stable amide bonds. This reaction is a straightforward and common method for derivatizing amines. For example, reacting this compound with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield N-((2-bromo-4-cyanophenyl)methyl)acetamide. This type of reaction is fundamental in peptide synthesis and the modification of biomolecules. thermofisher.com

Alkylation : The aminomethyl group can be alkylated by reaction with alkyl halides in a nucleophilic substitution (Sₙ2) reaction. wikipedia.orgyoutube.com However, this reaction is often difficult to control and typically leads to a mixture of products. masterorganicchemistry.com The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine. masterorganicchemistry.comnih.gov If an excess of the alkylating agent is used, the reaction can proceed to form a quaternary ammonium salt. youtube.comlibretexts.org Due to this lack of selectivity, direct alkylation is less preferred for the synthesis of pure secondary or tertiary amines, with reductive amination often being a more effective alternative. masterorganicchemistry.comlibretexts.org

Table 3: Reactions of the Aminomethyl Group

| Reaction Type | Reagent Example | Product Type | Key Characteristics |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Forms a stable C-N bond; generally high-yielding. |

Condensation Reactions

The primary amine of the aminomethyl group in this compound is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction is a cornerstone of organic synthesis, enabling the formation of new carbon-nitrogen double bonds.

The general mechanism for Schiff base formation involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon. nist.gov This is typically followed by the formation of an unstable carbinolamine intermediate, which then undergoes dehydration, often acid-catalyzed, to yield the stable imine product. sigmaaldrich.com

A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse array of Schiff bases with varying steric and electronic properties. The specific reaction conditions, such as solvent, temperature, and the presence of a catalyst, can influence the reaction rate and yield.

Table 1: Representative Condensation Reactions of Primary Amines with Carbonyl Compounds

| Amine Reactant | Carbonyl Reactant | Product Type | Typical Conditions |

| Benzylamine (B48309) | Benzaldehyde (B42025) | N-Benzylidenebenzylamine | Ethanol (B145695), reflux |

| Aniline | Acetone | N-Isopropylideneaniline | Methanol, acetic acid (cat.) |

| 2-Aminobenzothiazole | Substituted Benzaldehydes | Schiff base derivatives | Ethanol, reflux |

While specific experimental data for the condensation of this compound is not extensively reported in publicly available literature, its reactivity is expected to be analogous to that of other primary benzylamines. google.com For instance, the reaction of a substituted benzylamine with a substituted benzaldehyde typically proceeds in a suitable solvent like ethanol or methanol, often with gentle heating to drive the reaction to completion. The resulting Schiff bases can be isolated and characterized using standard spectroscopic techniques.

Metal Complexation and Ligand Chemistry

The aminomethyl group and the nitrile nitrogen in this compound possess lone pairs of electrons, making the molecule a potential ligand for coordination with metal ions. The ability of substituted benzonitriles and benzylamines to form stable metal complexes is well-documented. sigmaaldrich.com

The primary amine can act as a monodentate ligand, coordinating to a metal center through its nitrogen atom. The nitrile group can also coordinate to a metal, although it is generally a weaker ligand than the amine. In some cases, the molecule could potentially act as a bidentate ligand, though this would require the formation of a sterically strained seven-membered ring. More commonly, it may act as a bridging ligand, connecting two metal centers.

The coordination of this compound to a metal ion would be expected to alter its chemical and physical properties, including the reactivity of its functional groups. The formation of a metal complex can be confirmed by techniques such as infrared (IR) spectroscopy, where shifts in the stretching frequencies of the N-H and C≡N bonds would be observed, as well as by X-ray crystallography to determine the coordination geometry.

Mechanistic Insights into Key Transformations

Understanding the reaction mechanisms underlying the transformations of this compound is crucial for predicting its reactivity and for optimizing reaction conditions.

Condensation Reactions: As mentioned, the formation of Schiff bases proceeds through a nucleophilic addition-elimination mechanism. The initial attack of the amine on the carbonyl carbon is often the rate-determining step. The subsequent dehydration can be catalyzed by either acid or base. nist.govsigmaaldrich.com

Palladium-Catalyzed Cross-Coupling: The mechanism of reactions like the Suzuki coupling is well-established and involves a catalytic cycle. This cycle typically includes the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative, and finally, reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. The specific ligands on the palladium catalyst can significantly influence the efficiency and scope of the reaction.

Nucleophilic Aromatic Substitution (SNAr): In cases where the bromo group is replaced by a nucleophile without a metal catalyst, the reaction likely proceeds via an SNAr mechanism. This mechanism involves the nucleophilic attack on the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. sigmaaldrich.com The presence of the electron-withdrawing nitrile group ortho to the bromine atom can help to stabilize this intermediate, although the aminomethyl group, being electron-donating, may have a deactivating effect. The subsequent loss of the bromide ion restores the aromaticity of the ring.

Nitrile Reduction: The reduction of the nitrile group to a primary amine with a hydride reagent like LiAlH₄ involves the nucleophilic attack of the hydride ion on the electrophilic carbon of the nitrile. This is followed by successive additions of hydride and workup with a proton source to yield the amine. The prevention of secondary amine formation, a common side reaction, can often be achieved by using specific reagents or reaction conditions. nih.gov

V. Applications of 4 Aminomethyl 3 Bromobenzonitrile in Organic Synthesis

Precursor to Biaryl Systems

The presence of a bromine atom on the benzene (B151609) ring makes 4-(aminomethyl)-3-bromobenzonitrile an ideal substrate for carbon-carbon bond-forming reactions to create biaryl systems. numberanalytics.com These reactions are fundamental in medicinal chemistry and materials science. The most prominent method for this transformation is the Suzuki-Miyaura coupling. wikipedia.org

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. libretexts.org In the context of this compound, the carbon-bromine bond serves as the electrophilic component. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org This method is widely used due to its high tolerance for various functional groups, including the amine and nitrile present in the molecule.

While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in dedicated studies, the reaction is highly predictable based on the well-established reactivity of aryl bromides. researchgate.netnih.gov For instance, the coupling of 4-bromobenzonitrile (B114466) with phenylboronic acid is a known transformation, and the addition of the aminomethyl group is not expected to impede the reaction. researchgate.net The reaction would involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product. libretexts.org

Table 1: Representative Suzuki-Miyaura Coupling Reaction This table illustrates a typical, hypothetical reaction based on established chemical principles.

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

|---|

This synthetic route provides direct access to a diverse range of 3-aryl-4-(aminomethyl)benzonitrile derivatives, which are valuable scaffolds for further elaboration in drug discovery and materials science. nih.govnih.gov

Building Block for Nitrogen Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. nih.govnih.govbiosynth.com this compound serves as a valuable starting material for the synthesis of various heterocyclic systems, leveraging its aminomethyl and nitrile functionalities.

The synthesis of quinolines and isoquinolines, core structures in many bioactive compounds, can be approached using precursors with functionalities similar to those in this compound. nih.govnih.gov Isoquinolines, for example, can be synthesized via palladium-catalyzed reactions of N-propargyl oxazolidines or through the cyclization of 2-halobenzylamines with β-keto esters. organic-chemistry.org The aminomethyl group in this compound makes it an analogue of 2-halobenzylamines, suggesting its potential use in similar cyclization strategies to form substituted dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. organic-chemistry.org

Furthermore, modern synthetic methods involve transition-metal-catalyzed C-H activation and annulation. nih.gov For instance, Rh(III)-catalyzed [4+2] annulation of benzamides with alkynes is a powerful tool for building isoquinolone rings. nih.gov While not a direct application, the functionalities on this compound could be modified to participate in such advanced, atom-economical cyclizations.

The nitrile group of this compound is a direct and efficient precursor for the synthesis of tetrazoles. nih.gov Tetrazoles are important in medicinal chemistry, often acting as bioisosteres for carboxylic acids. researchgate.net The most common method for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition of a nitrile with an azide (B81097) source, typically sodium azide, often catalyzed by a Lewis acid or an organocatalyst. chalcogen.roorganic-chemistry.org

The reaction of this compound with sodium azide in a suitable solvent like DMF, and often with an additive like ammonium (B1175870) chloride, would yield 5-(4-(aminomethyl)-3-bromophenyl)-1H-tetrazole. chalcogen.ro This transformation provides a straightforward entry into a new class of compounds where the benzonitrile (B105546) moiety is replaced by a tetrazole ring, significantly altering its electronic and steric properties while retaining the aminomethyl and bromo functionalities for further synthetic diversification. researchgate.netrug.nl

Table 2: Synthesis of a Tetrazole Derivative This table illustrates a typical reaction for tetrazole formation from a nitrile.

| Reactant | Reagents | Solvent | Condition | Product |

|---|

The dual reactivity of the aminomethyl and nitrile groups allows for the construction of other nitrogen-containing heterocycles. researchcommons.orgdntb.gov.ua For example, enaminonitriles are versatile intermediates for synthesizing a wide array of fused heterocyclic systems. researchcommons.org The aminomethyl group could potentially be used in condensation reactions with carbonyl compounds to form imines, which could then undergo intramolecular cyclization involving the nitrile group to form various fused pyrimidine (B1678525) or diazepine (B8756704) systems, depending on the reaction partner.

Role in the Synthesis of Complex Natural Products and Analogues

While direct incorporation of this compound into the total synthesis of a complex natural product is not prominently reported, its utility lies in the preparation of key fragments and analogues. The biaryl and heterocyclic scaffolds derived from this compound are present in numerous biologically active molecules. numberanalytics.comnih.gov For example, isoquinoline (B145761) alkaloids and quinoline-containing antimalarials represent classes of natural products and drugs whose synthesis could benefit from building blocks like this compound. nih.govharvard.edu Its functional handles allow for its integration into a larger molecular framework, which can then be elaborated to mimic or improve upon the structure of a natural product.

Intermediate in the Preparation of Advanced Organic Materials (e.g., polymer precursors, optoelectronic compounds)

The aromatic nature of this compound, combined with its reactive functional groups, makes it a candidate for the synthesis of advanced organic materials. The aminomethyl group can be used for the synthesis of polyamides or polyimides through condensation with dicarboxylic acids or their derivatives. The bromine atom allows for its incorporation into conjugated polymers via cross-coupling reactions like Suzuki or Stille coupling, which is a key method for synthesizing materials for organic electronics. wikipedia.orglibretexts.org

The nitrile group can also influence the electronic properties of a material or be hydrolyzed to a carboxylic acid, providing another handle for polymerization or surface functionalization. nih.gov The combination of a rigid aromatic core with reactive sites for polymerization and post-polymerization modification makes it a potentially valuable monomer for creating functional polymers with tailored optical or electronic properties.

Generation of Functionalized Scaffolds for Chemical Biology Probes

The strategic incorporation of unique building blocks is fundamental to the development of sophisticated chemical biology probes. These probes are essential tools for interrogating complex biological systems, enabling the study of protein function, target identification, and drug discovery. The compound this compound, with its distinct arrangement of reactive functional groups, presents a valuable scaffold for the synthesis of a new generation of chemical biology probes. Its utility lies in the ability to serve as a versatile starting material for creating libraries of molecules with diverse functionalities, tailored for specific biological targets.

While direct, published examples of this compound in the synthesis of chemical biology probes are not extensively documented, its structural motifs are highly analogous to scaffolds that have proven effective in this domain. The core structure, featuring a benzylamine (B48309) moiety, a nitrile group, and a bromine atom, offers multiple points for chemical modification. This allows for the systematic variation of the probe's properties, including its affinity, selectivity, and photoreactivity.

A pertinent example of a structurally related scaffold is the 4-(aminomethyl)benzamide (B1271630) fragment, which has been successfully employed as a flexible linker in the design of potent tyrosine kinase inhibitors. In one such study, researchers synthesized a series of novel 4-(arylaminomethyl)benzamide derivatives and evaluated their activity against a panel of receptor tyrosine kinases. The 4-(aminomethyl)benzamide core provided a crucial, flexible linkage that allowed for optimal positioning of the inhibitor within the kinase's active site, even in the presence of mutations that typically confer drug resistance.

This research highlights the potential of the aminomethylphenyl core, a key feature of this compound, to serve as a foundational element in the construction of enzyme inhibitors. The additional bromine atom and nitrile group on this compound provide further opportunities for diversification, which is a significant advantage in the development of chemical biology probes. For instance, the bromine atom can be readily functionalized through various cross-coupling reactions to introduce different substituents that can modulate the probe's biological activity or be used to attach reporter tags. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional handles for chemical modification.

The generation of functionalized scaffolds from this compound for chemical biology probes can be envisioned through several synthetic strategies. The primary amine of the aminomethyl group can be acylated or reductively aminated to introduce a wide range of substituents. These substituents can be designed to mimic the natural ligands of a target protein or to introduce specific functionalities, such as a photo-crosslinking group for target identification studies or a fluorescent tag for imaging applications.

The following table illustrates the potential of this compound as a scaffold by showcasing hypothetical derivatives that could be synthesized to target specific classes of proteins, drawing parallels from the successful application of similar structures in chemical biology.

| Probe Scaffold Derivative | Potential Target Class | Rationale for Scaffold Utility | Key Functionalization of this compound |

| N-((2-bromo-4-cyanophenyl)methyl)acrylamide | Covalent Enzyme Inhibitors | The acrylamide (B121943) serves as a Michael acceptor to form a covalent bond with nucleophilic residues (e.g., cysteine) in the active site of enzymes. | Acylation of the aminomethyl group with acryloyl chloride. |

| 4-(Aminomethyl)-3-(4-azidophenyl)benzonitrile | Photoaffinity Probes | The azidophenyl group can be photoactivated to form a reactive nitrene that covalently crosslinks to the target protein upon UV irradiation. | Suzuki or Stille coupling at the bromine position with an azido-functionalized boronic acid or stannane. |

| 4-(((6-((5-fluoresceinyl)carboxamido)hexanoyl)amino)methyl)-3-bromobenzonitrile | Fluorescent Ligands | The fluorescein (B123965) tag allows for visualization and quantification of the probe's interaction with its biological target. | Acylation of the aminomethyl group with an NHS-activated fluorescein derivative containing a linker. |

| 2-Bromo-4-((3-(1H-indol-3-yl)propanamido)methyl)benzonitrile | Protein-Protein Interaction Modulators | The indole-containing side chain can mimic key residues involved in protein-protein interactions. | Amide coupling of the aminomethyl group with a suitable indole-containing carboxylic acid. |

These examples underscore the versatility of the this compound scaffold. By leveraging established synthetic methodologies, this compound can be readily transformed into a diverse array of chemical probes. The ability to systematically modify the structure at multiple positions is a key attribute that facilitates the optimization of probe performance for specific chemical biology applications. The development of such probes is crucial for advancing our understanding of biological processes at the molecular level and for the identification of new therapeutic targets.

Vi. Computational and Theoretical Chemistry Studies of 4 Aminomethyl 3 Bromobenzonitrile

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the behavior of molecules. nih.gov For 4-(Aminomethyl)-3-bromobenzonitrile, these calculations would provide invaluable insights into its intrinsic properties.

An analysis of the electronic structure would be a primary focus. This involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, with a smaller gap often suggesting higher reactivity. nih.gov For similar aromatic compounds, DFT calculations have been successfully used to determine these values and correlate them with observed chemical behavior. nih.govresearchgate.net

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution. The MEP map identifies regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov

Table 1: Hypothetical Data Table for Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | Not Available | Relates to electron-donating ability |

| LUMO Energy | Not Available | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Not Available | Indicator of chemical reactivity and stability |

Note: This table is for illustrative purposes only, as no published data exists for this compound.

Natural Bond Orbital (NBO) analysis would offer a deeper understanding of the bonding and electronic delocalization within the molecule. This method quantifies interactions between filled and vacant orbitals, providing information on hyperconjugative and charge transfer interactions that contribute to the molecule's stability. nih.gov For a molecule like this compound, NBO analysis could elucidate the influence of the bromo, aminomethyl, and cyano substituents on the aromatic ring's electronic structure.

A conformational analysis would be essential to identify the most stable three-dimensional structure of this compound. By calculating the potential energy surface as a function of key dihedral angles (e.g., rotation around the C-C bond of the aminomethyl group), researchers could identify the global and local energy minima, which correspond to the most likely conformations of the molecule.

Reaction Pathway Elucidation and Transition State Analysis

Theoretical studies are also instrumental in mapping out the mechanisms of chemical reactions. acs.org

The bromine atom on the benzene (B151609) ring makes this compound a potential substrate for various cross-coupling reactions, which are fundamental in organic synthesis. Computational studies could be employed to investigate the mechanisms of these reactions, for instance, by calculating the energy profiles of catalytic cycles (e.g., oxidative addition, transmetalation, and reductive elimination). This would involve locating the transition state structures and calculating their energies to determine the reaction barriers. researchgate.net

The nitrile group can participate in cycloaddition reactions, a versatile method for constructing heterocyclic rings. mdpi.comrsc.orgnih.gov Theoretical investigations could predict the feasibility and regioselectivity of such reactions involving this compound. By modeling the transition states for different possible pathways, the most favorable reaction outcome could be determined.

Prediction of Spectroscopic Signatures

Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of a molecule before it is synthesized or analyzed in a lab. semanticscholar.org These calculations provide a theoretical spectrum that can be used to interpret and verify experimental results from techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

The process begins with the in silico construction of the this compound molecule. Its geometry is then optimized to find the most stable, lowest-energy conformation. Following optimization, frequency calculations are performed. These calculations simulate the vibrational modes of the molecule, where each mode corresponds to a specific stretching, bending, or twisting motion of the atoms. The results can be directly correlated to peaks in an IR or Raman spectrum. For instance, the calculation would predict the frequencies for the C≡N (nitrile) stretch, the N-H stretches of the aminomethyl group, C-H vibrations of the benzene ring, and the C-Br stretch.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated. This involves placing the optimized molecular structure in a simulated magnetic field and calculating the shielding tensors for each nucleus. These theoretical shielding values are then converted into chemical shifts, providing a predicted NMR spectrum that can help in assigning signals in an experimentally obtained spectrum.

Table 1: Illustrative Example of Predicted Vibrational Frequencies for this compound using DFT

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch (asymmetric) | 3450 - 3550 | Asymmetric stretching of the amine N-H bonds. |

| N-H Stretch (symmetric) | 3350 - 3450 | Symmetric stretching of the amine N-H bonds. |

| C-H Stretch (aromatic) | 3050 - 3150 | Stretching of the C-H bonds on the benzene ring. |

| C≡N Stretch | 2220 - 2240 | Stretching of the carbon-nitrogen triple bond in the nitrile group. |

| C-N Stretch | 1250 - 1350 | Stretching of the carbon-nitrogen single bond. |

| C-Br Stretch | 500 - 650 | Stretching of the carbon-bromine bond. |

| Note: The data in this table is illustrative and represents the type of output generated by DFT calculations. Actual values would be derived from specific computational models (e.g., B3LYP/6-311G(d,p)). |

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to build a correlation between the chemical structure of a compound and its reactivity or biological activity. Quantitative Structure-Activity Relationship (QSAR) is a prominent computational method used for this purpose. nih.gov A QSAR model is a mathematical equation that relates variations in the biological activity of a series of compounds to changes in their molecular properties, known as descriptors. nih.gov

For this compound, a QSAR study would involve calculating a wide range of molecular descriptors. These descriptors fall into several categories:

Electronic: Descriptors related to the electron distribution, such as atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These can indicate sites susceptible to electrophilic or nucleophilic attack.

Steric: Descriptors that describe the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters.

Hydrophobic: Descriptors that quantify the molecule's affinity for nonpolar environments, like the partition coefficient (logP).

Topological: Descriptors derived from the 2D representation of the molecule, which describe atomic connectivity and branching.

Once calculated, these descriptors would be statistically correlated with a measured activity (e.g., inhibitory concentration against a specific enzyme). The resulting model could then be used to predict the activity of new, unsynthesized derivatives and to identify which structural features—the bromine atom, the aminomethyl group, or the nitrile—are most influential for the observed reactivity. rsc.orgrsc.org

Table 2: Examples of Molecular Descriptors for QSAR Analysis of this compound

| Descriptor Type | Descriptor Name | Description |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Steric | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Steric | Molar Volume | The volume occupied by one mole of the substance. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity. |

| Topological | Wiener Index | A distance-based index reflecting molecular branching. |

| Note: This table lists common descriptors that would be calculated in a QSAR study. The values are then used to build a predictive mathematical model. |

Vii. Future Research Directions and Perspectives for 4 Aminomethyl 3 Bromobenzonitrile

Development of Novel Synthetic Routes with Enhanced Efficiency

While established methods for the synthesis of substituted benzonitriles exist, the pursuit of greater efficiency, sustainability, and cost-effectiveness remains a central theme in chemical research. Future efforts in the synthesis of 4-(Aminomethyl)-3-bromobenzonitrile are likely to focus on several key areas:

Catalytic C-H Functionalization: Traditional synthetic routes often involve multi-step sequences with the pre-functionalization of starting materials. Emerging strategies in C-H functionalization offer a more direct and atom-economical approach. rsc.org Research into the selective C-H activation of simpler, readily available precursors could provide a more streamlined synthesis of this compound. For instance, a nitrile-based directing group could be employed to guide the meta-selective introduction of the aminomethyl or bromo group onto a substituted benzyl (B1604629) alcohol, followed by facile deprotection. nih.gov

Advanced Catalytic Systems: The development of novel catalysts is crucial for improving reaction yields and selectivity. For example, palladium pincer-complexes have shown high efficiency in the α-C-H bond functionalization of benzyl nitriles under mild conditions. acs.orgacs.org Exploring similar catalytic systems could lead to more efficient methods for introducing the aminomethyl group or for other functionalizations of the molecule.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. youtube.combohrium.com This methodology could be applied to the synthesis of this compound, for instance, in the late-stage functionalization of a pre-assembled core structure. The use of photoredox catalysis for the generation of radical intermediates from thiophenols and nitriles to form 2-substituted benzothiazoles highlights the potential for novel bond-forming strategies. rsc.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-H Functionalization | Increased atom economy, reduced step count. rsc.org | Development of selective catalysts for direct functionalization of simpler precursors. nih.gov |

| Advanced Catalytic Systems | Higher yields, milder reaction conditions. acs.org | Design of novel pincer-complexes and other transition metal catalysts. acs.org |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity pathways. youtube.com | Application to late-stage functionalization and novel bond formations. rsc.org |

Exploration of Underutilized Reactivity Modes

The unique combination of functional groups in this compound presents a rich landscape for chemical transformations that remains largely unexplored. Future research should aim to move beyond the conventional reactions of each functional group and investigate their synergistic reactivity.

Ortho-Functionalization: The cyano group can act as a directing group for the ortho-functionalization of benzonitriles. rsc.org While this is a known strategy, its application to a molecule with existing ortho-substituents like the bromo and aminomethyl groups could lead to novel and complex molecular architectures.

Radical-Mediated Reactions: The generation of radical species under photoredox or other conditions can unlock new reaction pathways. researchgate.net For instance, the generation of a benzylic radical at the aminomethyl group could enable novel C-C or C-heteroatom bond formations.

Haloamination Reactions: The presence of an amino group and a double bond equivalent in the benzene (B151609) ring suggests the potential for intramolecular haloamination reactions. Recent advances in stereoselective haloamination of olefins, driven by innovations in catalytic systems, could inspire the development of novel cyclization reactions involving the aminomethyl group and the aromatic ring. mdpi.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. acs.orgnih.gov The integration of this compound synthesis into these modern platforms represents a critical future direction.

Continuous Flow Synthesis: Flow chemistry allows for precise control over reaction parameters such as temperature and mixing, which can lead to improved yields and reduced side products. jst.org.in The synthesis of pharmaceutical intermediates has been successfully demonstrated in flow reactors, and applying this technology to the production of this compound could enhance its manufacturing process. acs.orgrsc.org

Automated Synthesis Platforms: Automated systems can accelerate the optimization of reaction conditions and enable high-throughput synthesis of derivatives. sigmaaldrich.commit.edu By employing automated platforms, researchers can rapidly explore a wide range of reaction parameters to identify the optimal conditions for the synthesis of this compound and its analogues. wikipedia.orgchemspeed.com

| Technology | Benefits for this compound Synthesis | Future Research Goals |

| Flow Chemistry | Enhanced safety, improved process control, easier scalability. acs.orgnih.gov | Development of a robust and efficient continuous flow process for manufacturing. rsc.org |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis. sigmaaldrich.commit.edu | Utilization of automated platforms for the discovery of novel derivatives and applications. chemspeed.com |

Expansion of Applications in Diverse Chemical Fields

The structural motifs present in this compound suggest its potential as a key intermediate in the synthesis of a wide range of functional molecules. Future research should focus on exploring its applications beyond its current uses.

Medicinal Chemistry: Substituted benzonitriles are found in numerous pharmaceuticals. umich.edu The unique substitution pattern of this compound makes it an attractive scaffold for the design of novel therapeutic agents. Future work could involve its incorporation into molecules targeting a variety of biological targets.

Materials Science: The nitrile group can participate in the formation of polymers and other materials. acs.org The presence of the bromo and amino groups provides handles for further functionalization, opening up possibilities for the development of novel functionalized magnetic nanoparticles or other advanced materials. nih.gov Recent trends in the functionalization of nanopores with polymers highlight the potential for creating smart materials with applications in sensing and drug delivery. nih.gov

Agrochemicals: Many modern pesticides and herbicides contain nitrile functionalities. The specific substitution pattern of this compound could be exploited to develop new agrochemicals with improved efficacy and environmental profiles.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. Applying these methods to this compound can guide experimental work and accelerate the discovery process.

Predictive Synthesis: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the feasibility of novel synthetic routes. acs.orgacs.org This can help researchers to prioritize experiments and avoid unpromising reaction conditions.

Reactivity Profiling: Computational methods can be used to understand the electronic structure and reactivity of this compound. For example, calculating bond dissociation energies can provide insights into which bonds are most likely to react under specific conditions. acs.org First-principles studies on the interaction of benzonitrile (B105546) with nanostructures can also guide the design of new materials. researchgate.net

Virtual Screening: In the context of drug discovery, computational docking studies can be used to predict the binding affinity of derivatives of this compound to various biological targets. This can help to identify promising candidates for further experimental investigation.

| Computational Method | Application to this compound | Potential Impact |

| Density Functional Theory (DFT) | Modeling reaction pathways and transition states. acs.org | Guiding the development of more efficient synthetic routes. |

| Bond Dissociation Energy (BDE) Calculations | Predicting the most reactive sites in the molecule. acs.org | Informing the design of selective functionalization reactions. |

| Molecular Docking | Predicting binding affinity to biological targets. | Accelerating the discovery of new drug candidates. |

Q & A

Q. What are the recommended methods for synthesizing 4-(Aminomethyl)-3-bromobenzonitrile?

A common approach involves introducing the aminomethyl group via reductive amination or nucleophilic substitution. For example, brominated precursors like 3-bromo-4-(bromomethyl)benzonitrile can react with ammonia under controlled conditions to yield the aminomethyl derivative. Reaction optimization should consider solvent polarity (e.g., DMF or THF) and temperature (25–60°C) to balance reactivity and byproduct formation . Characterization via -NMR and mass spectrometry is critical to confirm substitution patterns and purity .

Q. How should researchers handle safety concerns during synthesis or handling?

While specific toxicological data for this compound is limited, structurally similar brominated nitriles (e.g., 4-(Bromomethyl)benzaldehyde) require stringent precautions:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- In case of exposure, flush eyes with water for 10–15 minutes and wash skin with soap and water immediately .

- Work in a fume hood to mitigate inhalation risks, as brominated compounds often release toxic vapors upon decomposition .

Q. What analytical techniques are suitable for characterizing this compound?

- NMR Spectroscopy : - and -NMR can resolve the aminomethyl (-CH2NH2) and bromo-substituent positions. Compare chemical shifts with analogs like 3-bromo-4-fluorobenzonitrile (δ ~7.5–8.0 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C8H7BrN2, theoretical ~227.98 g/mol) and isotopic patterns from bromine .

- IR Spectroscopy : Look for -CN stretch (~2220 cm) and -NH2 bends (~1600 cm) .

Advanced Research Questions

Q. How can computational modeling aid in studying its reactivity or interactions?

Molecular docking and dynamics simulations (e.g., using AMBER or GAFF force fields) can predict binding affinities in biological systems. For example, 4-(Aminomethyl)benzoic acid derivatives have been docked into urokinase-type plasminogen activator (PDB ID: 3KGP) to study hydrogen-bonding interactions . Parameterize the compound with tools like antechamber to generate partial charges and topology files .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Purity >97% is recommended for reliable data .

- Crystallization Trials : If single-crystal X-ray diffraction fails (common with nitriles), explore co-crystallization with stabilizing agents (e.g., crown ethers) or alternative solvents (e.g., DMSO) .

- Cross-Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian09) to identify discrepancies in substituent effects .

Q. How can this compound be applied in medicinal chemistry or target validation?

The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization, while the nitrile group can act as a hydrogen-bond acceptor. Example applications:

- Kinase Inhibitor Scaffolds : Introduce aryl/heteroaryl groups via palladium catalysis to modulate selectivity .

- Protease Substrates : The aminomethyl group mimics lysine/arginine side chains in enzyme active sites, as seen in urokinase inhibitors .

Q. What are the challenges in optimizing reaction yields for derivatives?

- Competitive Side Reactions : Bromine may undergo elimination under basic conditions. Use mild bases (e.g., K2CO3) and low temperatures (<40°C) to suppress dehydrohalogenation .

- Protection/Deprotection : Shield the aminomethyl group with Boc or Fmoc groups during multi-step syntheses to prevent unwanted nucleophilic attacks .

Methodological Notes

- Synthesis References : Prioritize protocols for brominated benzonitrile derivatives and reductive amination .

- Data Interpretation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) for bromo-nitrile analogs when experimental data is scarce .

- Safety Protocols : Adapt handling guidelines from structurally related hazardous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.